ピバガビン
概要
説明
アルギオトキシンは、円網グモ、特にAraneus gemmaやArgiope lobataなどの種から単離されたポリアミン毒素のクラスです . これらの神経毒性化合物は、クモの毒腺に含まれており、神経伝達物質グルタミン酸の作用を拮抗することが知られています . アルギオトキシンは、発色団の性質に基づいて、アルギオピン、アルギオピニン、およびシュードアルギオピニンの3つのカテゴリーに分類されます .
2. 製法
合成経路と反応条件: アルギオトキシン、特にアルギオトキシン 636の合成には、複数段階のプロセスが関与します. 合成戦略には、主要な構成要素の使用が含まれ、約10段階の工程が必要です . ポリアミン構造を正しく組み立てるためには、反応条件を正確に制御する必要があります.
工業生産方法: アルギオトキシンの工業生産は、その複雑な構造と天然源の特異性のために、広く文書化されていません. ほとんどの研究は、科学的研究のための研究室規模の合成に焦点を当てています .
科学的研究の応用
Argiotoxin has significant applications in scientific research, particularly in neurochemistry and pharmacology. It is used to study the mechanisms of neurotransmitter antagonism and ion channel blocking . The compound’s ability to affect synaptic transmission makes it a valuable tool for developing novel neurotherapeutic drugs . Additionally, argiotoxin is used in electrophysiological studies to understand the functioning of glutamate receptors and their role in neurological disorders .
作用機序
アルギオトキシンは、神経伝達物質グルタミン酸の作用を拮抗することによって作用を発揮します. 特にN-メチル-D-アスパラギン酸(NMDA)受容体に関連するイオンチャネルの機能を阻害します . この阻害はシナプス伝達に影響を与え、シナプス可塑性と記憶形成に不可欠なNMDA受容体の活性を調節することができます . アルギオトキシンは、神経伝達に関与するイオンチャネルと受容体部位を分子標的としています .
生化学分析
Biochemical Properties
Pivagabine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of corticotropin-releasing factor (CRF), which is crucial in the body’s response to stress . Additionally, pivagabine has been shown to influence the function of GABA receptors, particularly GABA_A receptors, which are involved in inhibitory neurotransmission in the brain . These interactions help in reducing stress-induced changes in GABA_A receptor function and CRF concentrations in the brain .
Cellular Effects
Pivagabine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, pivagabine modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body’s response to stress . By inhibiting the release of corticotropin-releasing factor (CRF), pivagabine helps in reducing the stress response at the cellular level . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of pivagabine involves its interaction with GABA_A receptors and corticotropin-releasing factor (CRF). Pivagabine binds to GABA_A receptors, enhancing their inhibitory effects on neurotransmission . This binding interaction helps in reducing neuronal excitability and promoting relaxation . Additionally, pivagabine inhibits the release of CRF, which is a key regulator of the stress response . By modulating CRF levels, pivagabine helps in reducing the activation of the HPA axis and mitigating the effects of stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pivagabine have been observed to change over time. Studies have shown that pivagabine has a biological half-life of approximately 6.4 hours . Over time, the stability and degradation of pivagabine can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that pivagabine can modulate the HPA axis and reduce stress-induced changes in GABA_A receptor function and CRF concentrations . These effects are sustained over time, indicating the potential for long-term benefits in reducing stress and anxiety .
Dosage Effects in Animal Models
The effects of pivagabine vary with different dosages in animal models. Studies have shown that low to moderate doses of pivagabine can effectively reduce stress-induced changes in GABA_A receptor function and CRF concentrations . At higher doses, pivagabine may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Pivagabine is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with GABA_A receptors and CRF, contributing to the overall effects of pivagabine . The metabolic pathways of pivagabine also involve the modulation of metabolic flux and metabolite levels, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Pivagabine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on GABA_A receptors and CRF . Pivagabine may also interact with transporters and binding proteins that facilitate its distribution within cells and tissues . The localization and accumulation of pivagabine in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of pivagabine plays a crucial role in its activity and function. Pivagabine is primarily localized in the central nervous system, where it interacts with GABA_A receptors and CRF . It may also be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of pivagabine can influence its binding interactions, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of argiotoxin, particularly argiotoxin 636, involves a multi-step process. The synthesis strategy includes the use of major building blocks and involves around ten steps . The process requires precise control of reaction conditions to ensure the correct assembly of the polyamine structure.
Industrial Production Methods: Industrial production of argiotoxin is not widely documented, likely due to its complex structure and the specificity of its natural source. Most research focuses on laboratory-scale synthesis for scientific studies .
化学反応の分析
反応の種類: アルギオトキシンは、酸化、還元、置換などのさまざまな化学反応を起こします. これらの反応は、構造を改変して、その生物学的活性と潜在的な治療応用を研究するために不可欠です .
一般的な試薬と条件: アルギオトキシン合成と改変に使用される一般的な試薬には、アミノ酸、ポリアミン、さまざまな有機溶媒が含まれます. 反応条件は、化合物の完全性を維持するために、通常、制御された温度とpHレベルを伴います .
主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が改変されたアルギオトキシンの誘導体です. これらの誘導体は、構造活性相関を研究し、神経毒としての化合物の有効性を高めるために使用されます .
4. 科学研究への応用
アルギオトキシンは、特に神経化学と薬理学における科学研究で重要な用途があります. 神経伝達物質拮抗作用とイオンチャネル遮断のメカニズムを研究するために使用されます . シナプス伝達に影響を与える化合物の能力は、新規な神経治療薬を開発するための貴重なツールとなっています . さらに、アルギオトキシンは、電気生理学的研究で使用され、グルタミン酸受容体の機能とその神経疾患における役割を理解するために使用されます .
類似化合物との比較
アルギオトキシンは、その特異的な構造と作用様式のために、ポリアミン毒素の中で独特です. 類似の化合物には、アガトキシンやクテニトキシンなど、クモの毒に見られる他のアシルポリアミンが含まれます . これらの化合物もイオンチャネルと神経伝達物質受容体を標的としますが、特定の分子構造と発色団の性質が異なります . アルギオトキシンは、NMDA受容体を選択的に阻害することができるため、他の類似の毒素とは異なり、神経化学研究に貴重なツールとなっています .
類似化合物のリスト:
- アガトキシン
- クテニトキシン
- ジョロウグモ毒素
- フリキトキシン
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQDXRVRCTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046162 | |
Record name | Pivagabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69542-93-4 | |
Record name | Pivagabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69542-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivagabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivagabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivagabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,2-dimethylpropionyl)amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVAGABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。